molecular formula C18H22N4O3S B2711692 N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899756-02-6

N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2711692
CAS No.: 899756-02-6
M. Wt: 374.46
InChI Key: FKHNCQVNGCJWOR-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a thienyl ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.

    Introduction of the Oxalamide Group: The oxalamide group can be introduced through a condensation reaction between the thieno[3,4-c]pyrazole intermediate and an appropriate oxalyl chloride derivative. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydroxylation: The final step involves the introduction of the hydroxybutan-2-yl group through a hydroxylation reaction. This can be achieved using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxalamide group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: These compounds share the core thieno[3,4-c]pyrazole structure and have similar biological activities.

    Oxalamide Derivatives: Compounds with the oxalamide group can have similar reactivity and applications.

Uniqueness

N-(1-hydroxybutan-2-yl)-N'-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of the hydroxybutan-2-yl group, in particular, can influence its solubility and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-12(8-23)19-17(24)18(25)20-16-13-9-26-10-14(13)21-22(16)15-7-5-4-6-11(15)2/h4-7,12,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNCQVNGCJWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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